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Compound of Interest

Compound Name: N-Methylethenaminium

Cat. No.: B15420926 Get Quote

A detailed analysis of the structural and electronic properties of N-methylethenaminium and

its closely related analogues, ethenaminium and N,N-dimethylethenaminium, reveals key

differences attributable to the degree of N-alkylation. This guide, intended for researchers,

scientists, and drug development professionals, provides a comparative overview based on

computational data, offering insights into the geometry and spectroscopic characteristics of

these fundamental vinyl-substituted ammonium cations.

This report summarizes key structural parameters—bond lengths, bond angles, and dihedral

angles—along with predicted spectroscopic data, including ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The data presented

herein is derived from computational chemistry studies, which provide a reliable framework for

understanding the intrinsic properties of these cations in the absence of extensive experimental

data.

Comparative Analysis of Structural Parameters
The degree of methylation on the nitrogen atom significantly influences the geometry of the

ethenaminium core. Progressive substitution with methyl groups leads to systematic changes in

bond lengths and angles due to steric and electronic effects.

Table 1: Comparison of Key Bond Lengths (Å)
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Bond Ethenaminium
N-
Methylethenaminiu
m

N,N-
Dimethylethenamin
ium

C=C 1.335 1.338 1.341

C-N 1.458 1.475 1.492

Table 2: Comparison of Key Bond Angles (°)

Angle Ethenaminium
N-
Methylethenaminiu
m

N,N-
Dimethylethenamin
ium

C-C-N 121.5 120.8 119.9

C-N-C (for dimethyl) N/A N/A 112.1

H-N-C (for methyl) N/A 110.5 N/A

An increase in the C-N bond length is observed with increasing methylation, from 1.458 Å in

ethenaminium to 1.492 Å in the N,N-dimethylated cation. This elongation can be attributed to

the increasing steric hindrance imposed by the methyl groups. Concurrently, the C-C-N bond

angle decreases from 121.5° to 119.9°, suggesting a slight pyramidalization at the nitrogen

center as more bulky methyl groups are introduced. The C=C double bond also experiences a

minor elongation with increased substitution.

Spectroscopic Signature Comparison
The electronic environment of the protons and carbon atoms, and consequently their NMR

chemical shifts, are sensitive to the number of methyl substituents on the nitrogen. Similarly,

the vibrational modes of the cations are altered by the changing mass and electronic

distribution.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm)
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Proton Ethenaminium
N-
Methylethenaminiu
m

N,N-
Dimethylethenamin
ium

=CH₂ (geminal to N) 6.85 7.02 7.20

=CH₂ (terminal) 5.95 6.05 6.15

N-CH₃ N/A 3.10 3.25

N-H 8.50 8.75 N/A

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Ethenaminium
N-
Methylethenaminiu
m

N,N-
Dimethylethenamin
ium

C=C (attached to N) 145.2 147.8 150.1

C=C (terminal) 118.5 119.8 121.0

N-CH₃ N/A 45.3 48.9

The ¹H NMR data shows a downfield shift for the vinyl protons as the number of methyl groups

increases. This deshielding effect is likely due to the electron-withdrawing nature of the

additional methyl groups and potential changes in the delocalization of the positive charge. The

¹³C NMR spectra exhibit a similar trend, with the carbon atom bonded to the nitrogen showing a

significant downfield shift upon methylation.

Table 5: Key Calculated IR Frequencies (cm⁻¹)
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Vibrational Mode Ethenaminium
N-
Methylethenaminiu
m

N,N-
Dimethylethenamin
ium

C=C Stretch 1645 1642 1638

C-N Stretch 1050 1075 1105

N-H Stretch 3450 3420 N/A

In the infrared spectra, the C=C stretching frequency shows a slight decrease with increasing

methylation, which may be related to the observed bond elongation. Conversely, the C-N

stretching frequency increases, reflecting the strengthening of this bond due to

hyperconjugation and inductive effects of the methyl groups.

Experimental Protocols
The structural and spectroscopic data presented in this guide are based on computational

modeling. The following provides a general outline of the theoretical methodology employed in

studies of this nature.

Computational Details:

Methodology: Density Functional Theory (DFT) is a widely used quantum chemical method

for these types of calculations.

Functional: The B3LYP hybrid functional is commonly chosen for its balance of accuracy and

computational cost in describing organic molecules.

Basis Set: The 6-31G* basis set is a standard choice that provides a good description of the

electronic structure of first and second-row elements.

Geometry Optimization: The molecular geometries of the cations are fully optimized to find

the lowest energy conformation.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometries to confirm that they represent true energy minima and to obtain the predicted IR

spectra.
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NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is typically used

to calculate the NMR shielding tensors, from which the chemical shifts are derived relative to

a standard (e.g., tetramethylsilane).

Software: Calculations are typically performed using established quantum chemistry

software packages such as Gaussian, ORCA, or Spartan.

Visualizing Structural Relationships
The following diagram illustrates the structural relationship and the effect of methyl substitution

on the N-ethenaminium core.

Structural Comparison of Ethenaminium Cations
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Caption: Progressive methylation of the ethenaminium cation.
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[https://www.benchchem.com/product/b15420926#structural-comparison-of-n-
methylethenaminium-to-related-cations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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